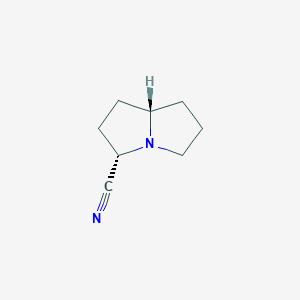

3-(4-氟苯基)-5-(甲硫基)-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

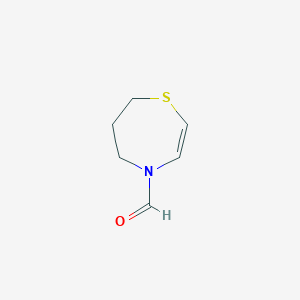

The synthesis of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole involves the cyclocondensation of arylhydrazines with either alpha-oxoketene dithioacetals or beta-oxodithioesters, leading to highly efficient and regioselective production of the compound (Peruncheralathan et al., 2005). This method highlights the versatility and adaptability of the synthesis process, allowing for the incorporation of various substituents to modify the compound's properties.

Molecular Structure Analysis

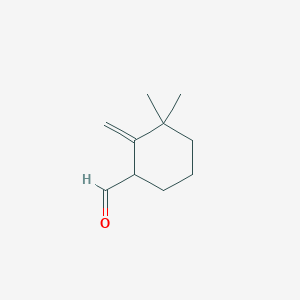

The molecular structure of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole has been characterized through various spectroscopic and structural analysis techniques. X-ray crystallography studies reveal that the compound exhibits a planar structure with the fluorophenyl group oriented roughly perpendicular to the plane of the pyrazole ring (Kariuki et al., 2021). This orientation is crucial for the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

The chemical reactions involving 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole predominantly revolve around its ability to participate in various organic transformations. Its reactivity is influenced by the presence of the fluorophenyl and methylthio groups, which can undergo nucleophilic and electrophilic substitution reactions, respectively. The compound's structure allows for the formation of hydrogen bonds and other non-covalent interactions, which are essential for its application in molecular recognition and catalysis.

Physical Properties Analysis

The physical properties of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole, such as its melting point, solubility, and thermal stability, are determined by its molecular structure. The compound is characterized by good solubility in organic solvents and thermal stability up to a certain temperature, making it suitable for use in various chemical processes and applications (Kumara et al., 2018).

科学研究应用

合成和药用化学

吡唑衍生物的化学,包括3-(4-氟苯基)-5-(甲硫基)-1H-吡唑,在合成各类杂环化合物中的重要性。这些衍生物作为重要的构建模块,用于创造具有潜在治疗应用的生物活性分子。这类化合物的独特反应性有助于从广泛的前体中以温和的反应条件合成多功能的氰甲烯染料和杂环化合物,展示了它们在药用化学和染料合成中的重要性 (Gomaa & Ali, 2020)。此外,吡唑杂环化合物的合成在有机合成中被广泛应用,因为它们具有广泛的生物活性,包括抗癌、镇痛、抗炎和抗菌特性,进一步强调了该骨架在药物发现中的多功能性 (Dar & Shamsuzzaman, 2015)。

治疗潜力

对吡唑衍生物的研究,包括类似于3-(4-氟苯基)-5-(甲硫基)-1H-吡唑的化合物,揭示了广泛的生物活性谱。这些化合物特别以其作为药用骨架的潜力而闻名,展示了其具有抗菌、抗癌和抗炎等一系列治疗效果。这突显了甲基取代吡唑在新药物制剂开发中的药用重要性 (Sharma et al., 2021)。对吡唑啉衍生物用于抗癌活性的探索进一步支持了基于吡唑的化合物在治疗应用中的作用。针对这些衍生物的各种合成策略旨在增强其对癌症的生物效力,展示了该化合物在肿瘤学研究中的潜力 (Ray et al., 2022)。

杂环化学和催化

吡唑衍生物的合成对于开发具有潜在应用的新杂环化合物至关重要,包括在制药领域。例如,在合成吡喃吡嘧啶骨架时使用混合催化剂展示了基于吡唑的化合物在创造具有生物利用价值的药用和制药前体中的应用。这强调了这类化合物在合成化学和催化中的广泛适用性 (Parmar et al., 2023)。

作用机制

Target of Action

The primary target of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. It plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole interacts with its target, the androgen receptor, by acting as an antagonist . This means it binds to the receptor but does not activate it, instead, it blocks the receptor and prevents it from being activated by androgens. This results in the inhibition of androgen-dependent gene expression.

Biochemical Pathways

The compound’s action primarily affects the androgen signaling pathway . By blocking the androgen receptor, it prevents the normal functioning of this pathway, which is essential for the expression of specific genes that drive male sexual development and maintenance. The downstream effects of this blockade can include the suppression of male secondary sexual characteristics and the potential treatment of conditions like prostate cancer, which is often driven by androgens.

Result of Action

The molecular and cellular effects of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole’s action include the downregulation of androgen-responsive genes . In cellular terms, this can lead to the inhibition of cell growth and proliferation, particularly in cells that are sensitive to androgens, such as prostate cancer cells.

属性

IUPAC Name |

5-(4-fluorophenyl)-3-methylsulfanyl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S/c1-14-10-6-9(12-13-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFTZMJWTJLPRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=C1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372091 |

Source

|

| Record name | 5-(4-Fluorophenyl)-3-(methylsulfanyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole | |

CAS RN |

175137-20-9 |

Source

|

| Record name | 5-(4-Fluorophenyl)-3-(methylsulfanyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-20-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone](/img/structure/B67823.png)

![Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67826.png)

![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)

![Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate](/img/structure/B67844.png)